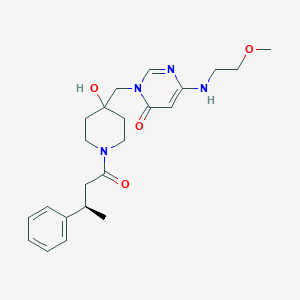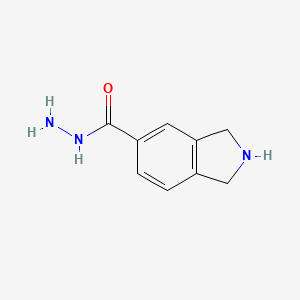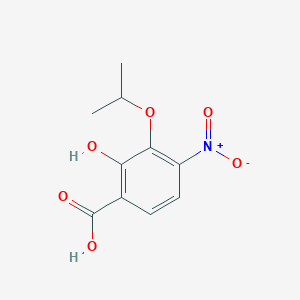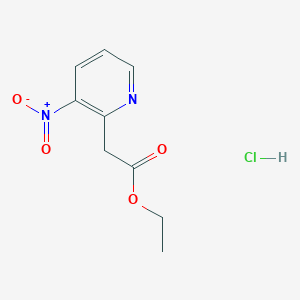![molecular formula C9H10N2O B15220940 3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
3-Ethylbenzo[d]isoxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylbenzo[d]isoxazol-6-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethylbenzohydroxamic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylbenzo[d]isoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Applications De Recherche Scientifique
3-Ethylbenzo[d]isoxazol-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Ethylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription . By binding to the bromodomain, the compound prevents the recruitment of transcriptional machinery, leading to the downregulation of oncogenes such as c-Myc and CDK6 . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 3-Methylbenzo[d]isoxazol-6-amine
- 3-Phenylbenzo[d]isoxazol-6-amine
- 3-Benzylbenzo[d]isoxazol-6-amine
Comparison: 3-Ethylbenzo[d]isoxazol-6-amine is unique due to its ethyl substituent, which can influence its biological activity and chemical reactivity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl group may enhance its lipophilicity and ability to penetrate cell membranes, potentially leading to improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-ethyl-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2,10H2,1H3 |
Clé InChI |
JZIZEFUMNBYSFK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)

![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)


